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Introduction

FM100 is a fraction derived from licorice root (Glycyrrhiza sp.) that has demonstrated
significant anti-ulcer and gastric anti-secretory properties in preclinical studies. Research
primarily conducted in the 1970s and 1980s identified FM100 as a promising therapeutic agent
for peptic ulcer disease. This technical guide synthesizes the available data on FM100,
contextualizes it with modern research on the bioactive compounds of licorice, and outlines its
potential therapeutic applications and mechanisms of action. While the foundational research
on FM100 is dated, the resurgence of interest in natural product-derived pharmaceuticals
warrants a renewed examination of its potential.

Core Therapeutic Application: Anti-Ulcer Agent

The primary therapeutic application of FM100 investigated is the prevention and treatment of
peptic ulcers. Early studies demonstrated its efficacy in reducing ulcer formation and gastric
acid secretion in various animal models.

Mechanism of Action

The anti-ulcer effect of FM100 is believed to be multifactorial, involving both the direct inhibition
of gastric acid secretion and the enhancement of mucosal defense mechanisms.
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« Inhibition of Gastrin Release: The principal mechanism of action proposed for FM100 is the
inhibition of endogenous gastrin release from the antral mucosa.[1][2][3] Gastrin is a key
hormone that stimulates the secretion of gastric acid. By reducing gastrin levels, FM100
effectively decreases gastric acid output. This effect was observed in studies where FM100
was administered intraduodenally to dogs with surgically separated antrum and fundus,
preventing the increase in serum gastrin and acid output typically induced by peptone
solution.[2]

o Modulation of Secretin Release: Studies have also shown that FM100 can stimulate the
release of secretin. Secretin, in turn, can inhibit gastric acid secretion and stimulate
pancreatic bicarbonate secretion, which helps to neutralize gastric acid.

o Modern Perspectives on Licorice Flavonoids: While the original research on FM100 focused
on gastrin, recent studies on licorice flavonoids—Iikely components of the FM100 fraction—
have elucidated additional mechanisms that may contribute to its anti-ulcer effects. These
include:

o Anti-inflammatory and Antioxidant Effects: Licorice compounds possess anti-inflammatory
properties, which can aid in the healing of ulcerated tissue.

o Antibacterial Activity: Extracts from licorice have shown inhibitory effects against
Helicobacter pylori, a bacterium strongly associated with the development of peptic ulcers.

o Modulation of Cellular Signaling Pathways: Licorice flavonoids have been found to
ameliorate gastric ulcers by suppressing apoptosis via the PISK/AKT signaling pathway
and promoting epithelial cell proliferation through the EGFR/ERK pathway.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on FM100.
It is important to note that this data is derived from older research, and further studies would be
needed to validate these findings according to modern standards.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/publication/17858496_Mechanism_of_gastric_antisecretory_activity_of_a_new_fraction_of_licorice_root_FM100
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://www.researchgate.net/figure/Schematic-of-the-EGF-activated-ERK-pathway-This-is-a-schematic-of-the-EGF-activated-ERK_fig1_26870840
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check

Availability & Pricing

_ Route of Effect on Effect on
Animal o ) )
ViR Dosage Administratio  Gastric Serum Reference
ode
n Secretion Gastrin
) No effect on
Conscious No effect on
400 mg/kg p.o. basal [2]
Rats ) basal levels
secretion
Conscious -~ Increased
800 mg/kg p.o. Not specified [2]
Rats basal levels
Rats (antrum
Dose- -
separated Intraduodenal  Not specified Decreased [2]
dependent
from fundus)
Anesthetized Prevented Prevented
Dogs (antrum eptone- eptone-
gs ( 200 mg/kg Intraduodenal p P p P [2]
separated induced induced
from fundus) increase increase
Dose-
Pylorus- 50, 200 ) dependent N
) i.p. ) Not specified [6]
ligated Rats mg/kg decrease in
volume
_ Combined Effect on Ulcer
Animal Model FM100 Dosage _ Reference
Agent Formation
Pylorus-ligated Cimetidine (200 Augmented
50 mg/kg ] [6]
Rats mg/kg) prevention
Pylorus-ligated Pirenzepine (5 Augmented
Y J 50 mg/kg pine ( J ) [6]
Rats mg/kg) prevention
Pylorus-ligated Augmented
50 mg/kg ASS (20 mg/kg) ] [6]
Rats prevention

Experimental Protocols
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The following are generalized descriptions of the key experimental models used to evaluate the
anti-ulcer activity of FM100.

Pylorus Ligation-Induced Ulcer Model in Rats

This model is used to assess the effect of a substance on gastric acid secretion and ulcer
formation.

o Animal Preparation: Male Wistar rats are fasted for 24-48 hours with free access to water.

» Surgical Procedure: Under anesthesia, a midline abdominal incision is made. The pylorus
(the opening from the stomach into the small intestine) is carefully ligated with a silk suture.

e Drug Administration: FM2100 or a control vehicle is administered, typically intraperitoneally or
intraduodenally, at the time of or immediately after surgery.

e Observation Period: The animals are allowed to recover for a set period, usually 4-19 hours.

o Sample Collection and Analysis: After the observation period, the animals are euthanized.
The stomach is removed, and the gastric contents are collected to measure volume, pH, and
total acidity. The stomach is then opened along the greater curvature and examined for
ulcers. The severity of ulcers is often scored based on their number and size to calculate an
ulcer index.

Gastric Fistula Model in Rats and Dogs

This model allows for the collection of gastric secretions in conscious animals over extended
periods.

« Animal Preparation: Animals are surgically fitted with a cannula that provides access to the
stomach.

o Experimental Procedure: After a recovery period, gastric juice can be collected by opening
the cannula. To study the effect of FM100 on gastrin release, a more complex surgical model
is used where the antrum (where gastrin is produced) is separated from the fundus (where
acid is produced). This allows researchers to introduce substances directly to the antrum or
duodenum and measure the systemic effects on gastrin and acid secretion.
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o Data Collection: Gastric juice samples are analyzed for volume, pH, and acid concentration.
Blood samples are taken to measure serum gastrin levels via radioimmunoassay.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways involved in the therapeutic
action of FM100 and its constituent compounds.
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Caption: Proposed mechanism of FM100 via inhibition of gastrin release.
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Caption: PI3SK/AKT pathway modulation by licorice flavonoids.
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Caption: EGFR/ERK pathway activation by licorice flavonoids.

Conclusion and Future Directions

FM100, a fraction of licorice root, demonstrated considerable potential as an anti-ulcer agent in
early preclinical studies. Its primary mechanism of action was identified as the inhibition of
gastrin release, leading to reduced gastric acid secretion. Modern research into the constituent
flavonoids of licorice has revealed additional, complementary mechanisms, including the
modulation of key cellular signaling pathways such as PI3K/AKT and EGFR/ERK, which are
crucial for cell survival and tissue repair.

The existing body of research on FM100, while promising, is dated. There is a clear need for
renewed investigation into this natural product fraction. Future research should focus on:
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» Fractionation and Compound Identification: Modern analytical techniques should be
employed to identify the specific bioactive compounds within the FM100 fraction.

 In Vitro and In Vivo Validation: The anti-ulcer and anti-secretory effects of FM100 and its
isolated components should be re-evaluated in modern, standardized in vitro and in vivo
models.

o Elucidation of Molecular Mechanisms: Further studies are required to fully elucidate the
molecular targets and signaling pathways modulated by FM100.

o Safety and Toxicological Studies: Comprehensive safety and toxicological evaluations are
necessary before any clinical development can be considered.

In conclusion, FM100 represents a promising starting point for the development of new
therapeutics for peptic ulcer disease and other gastrointestinal disorders. By combining the
knowledge from historical research with modern drug discovery and development techniques, it
may be possible to unlock the full therapeutic potential of this licorice root fraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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